Boceprevir

Antiviral Potency HCV Genotype 3a NS3/4A Protease

Boceprevir (SCH 503034, EBP is a first-generation, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. It functions as a reversible covalent ketoamide inhibitor, binding to the catalytic serine (Ser139) within the protease active site to block viral polyprotein processing, thereby inhibiting viral replication.

Molecular Formula C27H45N5O5
Molecular Weight 519.7 g/mol
CAS No. 394730-60-0
Cat. No. B1684563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoceprevir
CAS394730-60-0
Synonymsoceprevir
N-(3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl)-3-(2-((((1,1-dimethylethyl)amino)carbonyl)amino)-3,3-dimethyl-1-oxobutyl)-6,6-dimethyl-3-azabicyclo(3.1.0)hexan-2-carboxamide
Sch 503034
Sch-503034
Sch503034
victrelis
Molecular FormulaC27H45N5O5
Molecular Weight519.7 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
InChIInChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
InChIKeyLHHCSNFAOIFYRV-DOVBMPENSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to pale yellow solid powder
SolubilitySlightly soluble in water
Freely soluble in methanol, ethanol, and isopropanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boceprevir (CAS 394730-60-0): A First-Generation HCV NS3/4A Protease Inhibitor for Scientific and Industrial Procurement


Boceprevir (SCH 503034, EBP 520) is a first-generation, orally bioavailable, peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It functions as a reversible covalent ketoamide inhibitor, binding to the catalytic serine (Ser139) within the protease active site to block viral polyprotein processing, thereby inhibiting viral replication [2]. Boceprevir is structurally characterized as a linear ketoamide and was approved in 2011 for the treatment of chronic HCV genotype 1 infection in combination with pegylated interferon alfa and ribavirin [3]. Its role as the archetypal first-generation direct-acting antiviral (DAA) makes it an essential reference standard in antiviral research and drug development.

Why Boceprevir Cannot Be Directly Substituted by Other HCV NS3/4A Protease Inhibitors


Boceprevir, as a first-generation linear ketoamide inhibitor, possesses a distinct combination of binding kinetics, resistance profile, and tolerability that precludes direct interchangeability with other NS3/4A protease inhibitors, even those within the same class. The compound exhibits differential potency across HCV genotypes [1], a unique spectrum of resistance-associated variants (RAVs) [2], and a distinct side-effect and drug-drug interaction profile compared to both first-generation peers like telaprevir and second-generation macrocyclic inhibitors such as simeprevir or grazoprevir [3]. Procurement decisions based on generic class equivalence therefore risk compromised experimental reproducibility, inaccurate potency benchmarks, or flawed conclusions in studies of viral resistance and drug metabolism.

Quantitative Differentiation of Boceprevir Against Key Comparators: Evidence for Informed Procurement


Superior In Vitro Potency Against HCV Genotype 3a Compared to Telaprevir

Boceprevir demonstrates significantly greater inhibitory activity against HCV genotype 3a (G3a) than telaprevir, a key first-generation comparator [1]. This difference is observed across multiple assay platforms: a biochemical enzyme assay, a cell-based replicon assay, and a phenotypic assay using clinical isolates. The quantified difference is most pronounced in the cell-based assay, where boceprevir is approximately 4-fold more potent than telaprevir.

Antiviral Potency HCV Genotype 3a NS3/4A Protease

Differential Resistance Mutation Profile: Boceprevir vs. Telaprevir

While boceprevir and telaprevir are both linear ketoamide inhibitors that share cross-resistance to many mutations, they exhibit differential susceptibility to specific resistance-associated variants (RAVs) [1]. This indicates that their binding modes, though similar, are not identical and that a resistant viral population selected by one compound may not be equivalently inhibited by the other.

Antiviral Resistance Ketoamide Inhibitors NS3 Protease

Superior Tolerability and Lower Cost Per Cure in Clinical Setting vs. Telaprevir

In a head-to-head randomized controlled trial, boceprevir-based triple therapy demonstrated a significantly better tolerability profile and lower associated costs compared to telaprevir-based therapy, despite comparable efficacy [1]. This provides a strong, real-world rationale for selecting boceprevir over telaprevir in research models where treatment-associated adverse events or economic factors are relevant study parameters.

Comparative Effectiveness Clinical Tolerability Cost-Effectiveness

Comparison of Potency Against Genotype 1 vs. Second-Generation Macrocyclic Inhibitor Simeprevir

Boceprevir demonstrates lower intrinsic potency against HCV genotype 1 replicons compared to the second-generation macrocyclic inhibitor simeprevir. This class-level difference highlights the evolution of NS3/4A inhibitors and establishes boceprevir as a critical first-generation benchmark [1].

Antiviral Potency Genotype 1 Macrocyclic Inhibitor

Optimized Research and Industrial Applications for Boceprevir (CAS 394730-60-0)


As a First-Generation Benchmark in HCV Protease Inhibitor Development

Boceprevir serves as an essential reference standard in medicinal chemistry and virology for the development of next-generation NS3/4A protease inhibitors. Its well-characterized potency (e.g., Ki = 14 nM for G1a/1b, EC50 = 159 nM for G3a) and its status as a first-generation linear ketoamide provide a crucial baseline for measuring improvements in potency, resistance profile, and pharmacokinetics achieved by newer macrocyclic inhibitors like grazoprevir and simeprevir [1].

As a Specific Probe for HCV Genotype 3a Antiviral Research

Boceprevir is uniquely valuable in research focused on HCV genotype 3a. Direct comparative data show that boceprevir is 4- to 6-fold more potent than telaprevir against G3a in biochemical, replicon, and cell-based assays [1]. This makes boceprevir a superior chemical probe for studying G3a protease biology and for screening compound libraries where cross-genotype activity against the more difficult-to-treat G3a is a desired property.

In Pharmacoeconomic and Comparative Effectiveness Modeling

For health economics and outcomes research, boceprevir-based regimens represent a well-documented case study. Quantitative data from a head-to-head RCT established a total cost per cure of $44,329 for boceprevir, which is significantly lower than the $57,115 for telaprevir [1]. This real-world data makes boceprevir a valuable input for modeling the cost-effectiveness of antiviral therapies and understanding the financial drivers of treatment selection.

As a Tool for Studying Ketoamide-Specific Viral Resistance Mechanisms

Boceprevir's unique resistance profile, which shows differential susceptibility to mutations at Q41, F43, and V170 compared to telaprevir [1], makes it an indispensable tool for dissecting the molecular basis of antiviral resistance. It is essential for research that aims to map the fitness landscape of resistant variants or to develop pan-genotypic inhibitors that can overcome the specific escape pathways selected by first-generation linear ketoamides.

Technical Documentation Hub

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